molecular formula C13H19ClN2O2 B7985603 Benzo[1,3]dioxol-5-ylmethyl-piperidin-4-yl-amine hydrochloride

Benzo[1,3]dioxol-5-ylmethyl-piperidin-4-yl-amine hydrochloride

Cat. No.: B7985603
M. Wt: 270.75 g/mol
InChI Key: CUCILJKHMHSBQQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 1-(1,3-benzodioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride is the systematic IUPAC name for benzodioxol-5-ylmethyl-piperidin-4-yl-amine hydrochloride. This name reflects its structural components:

  • 1,3-Benzodioxole : A bicyclic aromatic system with oxygen atoms at positions 1 and 3.
  • Methylene bridge (-CH₂-) : Connects the benzodioxole moiety to the piperidine ring.
  • Piperidin-4-amine : A six-membered saturated ring with an amine group at position 4.
  • N-methyl substitution : A methyl group attached to the amine nitrogen.
  • Hydrochloride salt : The amine group is protonated and paired with a chloride counterion.

The structural formula (Figure 1) can be represented as:

      O  
      ||  
O-CH₂-C₆H₃-CH₂-N(CH₃)-piperidin-4-amine·HCl  

The SMILES notation is CNC1CCN(CC1)CC2=CC3=C(C=C2)OCO3.Cl, and the InChIKey is ITONEDRXLMRGJY-UHFFFAOYSA-N.

Alternative Naming Conventions in Chemical Databases

This compound is cataloged under diverse synonyms across chemical databases:

Synonym Source
1-(Benzo[d]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride PubChem
(1-Benzodioxol-5-ylmethyl-piperidin-4-yl)-methyl-amine hydrochloride PubChem
N-(Benzo[d]dioxol-5-yl)-N-Methylpiperidin-4-amine hydrochloride ChemWhat
SB43784 PubChem

The CAS Registry Number 1417793-64-6 is widely recognized, though discrepancies exist for related analogs (e.g., 1353981-15-3 in ChemWhat).

Molecular Formula and Isomeric Considerations

The molecular formula is C₁₄H₂₁ClN₂O₂ with a molar mass of 284.78 g/mol . Key features include:

  • Benzodioxole system : Contributes 7 carbons, 2 oxygens, and aromatic stability.
  • Piperidine ring : A six-membered aliphatic amine ring.
  • Chloride ion : Balances the protonated tertiary amine.

Table 1: Molecular Identity

Property Value
Molecular Formula C₁₄H₂₁ClN₂O₂
Molecular Weight 284.78 g/mol
CAS Number 1417793-64-6
Parent Compound (CID) 12641848

Isomeric Considerations : No stereoisomers are reported due to the absence of chiral centers in the parent structure. However, conformational flexibility exists in the piperidine ring and methylene linker. Positional isomerism is unlikely, as substitutions on the benzodioxole (position 5) and piperidine (position 4) are fixed by nomenclature.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-2-12-13(17-9-16-12)7-10(1)8-15-11-3-5-14-6-4-11;/h1-2,7,11,14-15H,3-6,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCILJKHMHSBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[1,3]dioxol-5-ylmethyl-piperidin-4-yl-amine hydrochloride, a compound with diverse biological activities, has garnered attention in recent pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Chemical Formula : C14H21ClN2O2
  • Molecular Weight : 284.78 g/mol
  • CAS Number : 1417793-72-6

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including kinases and transporters. It has been shown to exhibit significant inhibition of specific kinases involved in cancer and inflammatory pathways.

Key Mechanisms:

  • Kinase Inhibition : The compound acts as an inhibitor of several kinases, which are critical in signaling pathways associated with cell proliferation and survival.
  • Transporter Modulation : It also influences the activity of concentrative nucleoside transporters (CNTs), enhancing the uptake of therapeutic agents in target cells.

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. For instance:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against various tumor cell lines, including MCF7 (breast cancer) and U87 (glioblastoma). The IC50 values ranged from 25.72 µM to 45.2 µM, indicating moderate potency compared to standard chemotherapeutics like Doxorubicin (DOX) .
Cell LineIC50 (µM)Reference
MCF725.72
U8745.2
HCT116<10

2. Anti-inflammatory Effects

The compound has shown promise in modulating inflammation through its kinase inhibitory effects, particularly targeting pathways involved in asthma and chronic inflammatory conditions .

Study 1: Anti-Cancer Efficacy

In a controlled study involving tumor-bearing mice, treatment with this compound resulted in significant tumor growth suppression compared to untreated controls. Flow cytometry analysis indicated an increase in apoptosis among treated cells, supporting its potential as an anti-cancer agent .

Study 2: Transporter Interaction

A detailed investigation into the compound's effects on human concentrative nucleoside transporter 2 (hCNT2) revealed enhanced uptake of nucleosides when co-administered with the compound, suggesting a dual mechanism where it not only inhibits kinases but also facilitates drug delivery into cells .

Scientific Research Applications

Pharmacological Applications

  • G Protein-Coupled Receptors (GPCRs) Modulation :
    • This compound has been investigated for its role as an allosteric modulator of GPCRs, which are critical targets in drug discovery for treating central nervous system (CNS) disorders. The modulation of GPCRs can lead to innovative therapeutic strategies for conditions such as anxiety, depression, and schizophrenia .
  • Anticancer Activity :
    • Research indicates that derivatives of benzo[1,3]dioxole structures exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to benzo[1,3]dioxol-5-ylmethyl-piperidin-4-yl-amine hydrochloride can inhibit tumor cell migration and invasion in breast cancer models .
  • Neuroprotective Effects :
    • The compound has shown promise in neuroprotection through its interaction with endocannabinoid signaling pathways. It may enhance the effects of cannabinoids by inhibiting monoacylglycerol lipase (MAGL), leading to increased levels of endocannabinoids which can provide neuroprotective benefits .

Research Findings and Case Studies

StudyFindingsApplication
Neurobiology of Disease (2013)Identified allosteric modulators for GPCRs using benzo[1,3]dioxole derivativesCNS disorders treatment
Journal of Medicinal Chemistry (2011)Explored virtual screening targeting urokinase receptor with related compoundsCancer metastasis inhibition
Pharmacology and Experimental Therapeutics (2013)Investigated MAGL inhibitors like JZL184 for pain relief and anti-inflammatory effectsPain management

Toxicological Studies

While the pharmacological potential is significant, it is crucial to assess the safety profile of this compound. Toxicological studies are necessary to determine the compound's effects on human health and its environmental impact.

Comparison with Similar Compounds

Backbone Flexibility

  • The piperidin-4-yl-amine core in the target compound provides moderate rigidity due to the cyclic amine, resulting in 4 rotatable bonds .

Electronic Effects

  • The 3,4-difluoro-benzyl analog introduces electron-withdrawing fluorine atoms, which may enhance lipid solubility (logP ~2.38 inferred from ) and alter receptor affinity compared to the target compound.
  • The 3-ethoxy-4-methoxy-benzyl derivative includes electron-donating groups, increasing hydrogen bond acceptor count (5 vs. 4 in the target compound) and topological polar surface area (49 Ų vs. ~44 Ų in the target).

Molecular Weight and Solubility

  • The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like Benzyl 4-aminopiperidine-1-carboxylate .

Research and Commercial Relevance

  • Price Variability : The 3,4-difluoro-benzyl analog is listed at $772.7/500 mg (95% purity) , reflecting its niche research applications. In contrast, simpler derivatives like the dioxol-5-amine are likely more accessible.

Preparation Methods

Schiff Base Formation

In a dichloromethane (DCM) solvent system, equimolar quantities of piperidin-4-amine and benzodioxole-5-carbaldehyde are stirred at room temperature for 12–24 hours. Acetic acid catalyzes imine formation, achieving yields of 85–92%. The reaction progresses via nucleophilic attack of the amine on the aldehyde carbonyl, with water removal driving equilibrium toward imine product:

PhCHO+H2N-piperidinePhCH=N-piperidine+H2O\text{PhCHO} + \text{H}_2\text{N-piperidine} \rightarrow \text{PhCH=N-piperidine} + \text{H}_2\text{O}

Sodium Triacetoxyborohydride Reduction

The imine intermediate is reduced using sodium triacetoxyborohydride (STAB) in DCM at 0–5°C. STAB’s mild reducing properties prevent over-reduction of the benzodioxole ring, yielding 78–85% of the secondary amine. Post-reduction, the free base is treated with hydrochloric acid in dioxane to precipitate the hydrochloride salt, achieving >95% purity after recrystallization from ethanol.

Table 1: Optimization Parameters for Reductive Amination

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–5°C (reduction)Prevents borohydride decomposition
Molar Ratio (Amine:Aldehyde)1:1.05Minimizes aldehyde dimerization
Acid Catalyst0.5 eq. acetic acidAccelerates imine formation

Nucleophilic Substitution on 4-Chloropiperidine

Alternative routes employ 4-chloropiperidine as the starting material, reacting with benzodioxol-5-ylmethanol under Mitsunobu conditions. This method avoids amine protection-deprotection steps, enhancing atom economy.

Mitsunobu Coupling

A mixture of 4-chloropiperidine, benzodioxol-5-ylmethanol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) undergoes SN2 displacement at 60°C for 8 hours. The reaction proceeds with inversion of configuration at the piperidine C4 position, yielding 70–75% of the coupled product.

Piperidine-Cl+PhCH2OHPPh3/DEADPhCH2-piperidine+HCl\text{Piperidine-Cl} + \text{PhCH}_2\text{OH} \xrightarrow{\text{PPh}_3/\text{DEAD}} \text{PhCH}_2\text{-piperidine} + \text{HCl}

Amine Hydrochloride Formation

The tertiary amine product is dissolved in methanol and treated with excess HCl gas, precipitating the hydrochloride salt. Careful pH control (pH 4–5) during salt formation ensures high crystallinity, with yields of 90–93%.

Multi-Step Synthesis via Intermediate Alkylation

Patent literature describes a deuterium-incorporated variant using deuterated dihalomethanes, though the methodology applies to non-isotopic syntheses. This approach constructs the benzodioxole ring in situ, offering flexibility for structural analogs.

Catechol Alkylation

5-Hydroxybenzodioxole is alkylated with 1,2-dichloroethane in the presence of potassium carbonate, forming the chloromethyl intermediate. Subsequent reaction with piperidin-4-amine in ethanol at reflux for 24 hours affords the target compound.

Table 2: Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Scalability
Reductive Amination78–85>95High
Mitsunobu Coupling70–7592–94Moderate
Alkylation Route65–7088–90Low

Critical Analysis of Reaction Parameters

Solvent Selection

Polar aprotic solvents (DCM, THF) dominate due to their ability to dissolve both aromatic and amine components. However, THF’s higher boiling point (66°C vs. DCM’s 40°C) makes it preferable for reflux conditions in Mitsunobu reactions.

Acid-Base Considerations

Schiff base formation requires weak acids (e.g., acetic acid) to protonate the amine without causing aldehyde hydration. Strong acids (HCl, H₂SO₄) are avoided during early stages to prevent benzodioxole ring-opening.

Purification Challenges

Column chromatography on silica gel (eluent: chloroform/methanol 9:1) effectively separates the hydrochloride salt from unreacted starting materials. However, the compound’s hygroscopic nature necessitates anhydrous drying under vacuum.

Industrial-Scale Optimization

Continuous Flow Reactors

Recent advances employ microreactors for the reductive amination step, reducing reaction time from 24 hours to 45 minutes through enhanced mass transfer. STAB is introduced via a separate feed stream to control exothermicity.

Green Chemistry Metrics

The E-factor (kg waste/kg product) improves from 32 (batch) to 18 (continuous) by recycling DCM and minimizing aqueous washes. Lifecycle assessment shows a 40% reduction in carbon footprint compared to traditional batch synthesis .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Benzo[1,3]dioxol-5-ylmethyl-piperidin-4-yl-amine hydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of the benzodioxole ring (δ ~5.9–6.8 ppm for aromatic protons) and piperidine moiety (δ ~2.5–3.5 ppm for N-methyl groups).
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and monitor impurities (e.g., unreacted intermediates). Ensure a C18 column and acetonitrile/water gradient (60:40 to 90:10) for optimal separation .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (exact mass: 270.1135 g/mol) and identify fragmentation patterns to validate the structure .

Q. How can researchers determine the receptor binding affinity of this compound for serotonin transporters (SERT)?

  • Methodological Answer :

  • Radioligand Binding Assays : Use 3^3H-paroxetine (a selective SERT inhibitor) in competition binding experiments with rat or human SERT-expressing membranes. Calculate Ki values using the Cheng-Prusoff equation. For example, reports Ki values of 0.065 nM (human) and 0.05 nM (rat), indicating high selectivity .
  • Buffer Optimization : Prepare ammonium acetate buffer (pH 6.5) to stabilize protein-ligand interactions, as described in pharmacopeial standards .

Advanced Research Questions

Q. What in vivo models are most suitable for evaluating the anticonvulsant potential of this compound, and how do its ED50_{50} values compare to reference drugs?

  • Methodological Answer :

  • Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests : Administer the compound intraperitoneally to rodents and measure protection against seizures. reports ED50_{50} values of 45–81 mg/kg in scPTZ models, outperforming Stiripentol (ED50_{50} = 115 mg/kg). Use dose-response curves to establish therapeutic indices .
  • Toxicity Screening : Conduct rotorod tests to assess neurotoxicity and calculate protective indices (PI = TD50_{50}/ED50_{50}). Compounds with PI > 4 are considered safe for further development .

Q. How do structural modifications to the benzo[d][1,3]dioxol moiety impact pharmacological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substitutions (e.g., nitro, fluoro) at the 4-position of the benzodioxole ring. shows that 4-nitro derivatives (e.g., Compound 5) exhibit 2.7-fold higher anticonvulsant activity than Stiripentol due to enhanced electron-withdrawing effects and improved blood-brain barrier penetration .
  • Molecular Hybridization : Combine the benzodioxole scaffold with pyrazoline or carbazide moieties (as in ) to enhance binding to voltage-gated sodium channels, a common target in seizure suppression .

Q. How can researchers resolve discrepancies in inhibitory potency data across different assay conditions?

  • Methodological Answer :

  • Buffer and pH Control : Variability in Ki values may arise from pH-dependent ionization of the piperidine amine. Standardize assays using ammonium acetate (pH 6.5) to mimic physiological conditions, as noted in .
  • Membrane Preparation : Ensure consistent SERT membrane purity (e.g., from HEK293 cells vs. rat brain homogenates) to avoid confounding factors like endogenous neurotransmitters .

Q. What synthetic strategies optimize the yield of this compound while minimizing byproducts?

  • Methodological Answer :

  • Reductive Amination : React 1,3-benzodioxole-5-carbaldehyde with 4-aminopiperidine under hydrogenation (H2_2, 50 psi) using Pd/C as a catalyst. Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane, 1:1).
  • Byproduct Mitigation : Avoid dimerization (common in piperidine derivatives) by maintaining low temperatures (<0°C) during HCl salt formation, as described in .

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